

Reactivity profile of 2-Chloro-5-methoxypyridin-4-amine

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Compound of Interest

Compound Name: 2-Chloro-5-methoxypyridin-4-amine

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An In-depth Technical Guide to the Reactivity Profile of **2-Chloro-5-methoxypyridin-4-amine**

Abstract

2-Chloro-5-methoxypyridin-4-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric profile, dictated by the interplay between the pyridine nitrogen, a chloro leaving group, an electron-donating amine, and a methoxy substituent, offers a versatile platform for synthetic diversification. This guide provides a detailed analysis of the compound's reactivity, focusing on the principal pathways of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the strategic application of this building block in the synthesis of complex molecules, thereby offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.

Introduction: A Versatile Heterocyclic Scaffold

The pyridine core is a ubiquitous motif in medicinal chemistry, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring. **2-Chloro-5-methoxypyridin-4-amine** (CAS No. 1227586-39-1) emerges as a particularly valuable building block due to its strategic placement of four distinct functional and structural elements on this privileged core.^[1]

- The Pyridine Ring: The nitrogen atom profoundly influences the ring's electronics, creating an electron-deficient (π -deficient) system that activates adjacent positions for specific reaction types.
- C2-Chloride: A versatile leaving group, it is the primary site for nucleophilic displacement and metal-catalyzed cross-coupling reactions.
- C4-Amine: A strong electron-donating group that modulates the ring's reactivity and provides a handle for further derivatization (e.g., acylation, alkylation).
- C5-Methoxy: An additional electron-donating group that influences the regioselectivity of reactions and can be a site for late-stage modification via ether cleavage.

This guide will dissect how these features collaboratively define the compound's reactivity, making it a cornerstone for constructing diverse molecular architectures. The prevalence of chloro-containing molecules in FDA-approved drugs underscores the importance of understanding and utilizing such building blocks in drug discovery pipelines.^{[2][3]}

Physicochemical Properties & Data

A summary of the key properties for **2-Chloro-5-methoxypyridin-4-amine** is presented below.

| Property | Value | Reference |
|-------------------|--|---------------------|
| CAS Number | 1227586-39-1 | [1] |
| Molecular Formula | C ₆ H ₇ ClN ₂ O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| IUPAC Name | 2-chloro-5-methoxypyridin-4-amine | [1] |
| Canonical SMILES | COc1=CN=C(Cl)C=C1N | [1] |
| InChI Key | LDBLGEXLMHNSJY-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥97% | [1] |
| Physical State | Liquid (at room temperature) | [1] |

Core Reactivity Profile: A Mechanistic Examination

The reactivity of **2-Chloro-5-methoxypyridin-4-amine** is dominated by transformations at the C2-Cl bond. The pyridine ring's electron-deficient nature is the key driver for its susceptibility to two major classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry.^[4] Unlike electron-rich benzene rings, the pyridine ring is inherently activated towards attack by nucleophiles, particularly at the C2 and C4 positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the intermediate.^[5] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^[5]

The presence of electron-withdrawing groups typically enhances the rate of SNAr reactions.^[5] In this molecule, the C4-amine and C5-methoxy groups are electron-donating, which may temper the reaction rate compared to pyridines bearing nitro or cyano groups. However, the intrinsic activation provided by the ring nitrogen is sufficient to enable reactions with a wide range of strong nucleophiles (e.g., alkoxides, thiolates, and secondary amines) under thermal conditions.

Fig 1: Generalized S_NAr reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized modern synthesis, and **2-Chloro-5-methoxypyridin-4-amine** is an excellent substrate for these transformations. The C-Cl bond can be readily activated by a low-valent palladium catalyst, initiating a catalytic cycle that allows for the formation of new C-N, C-C, and C-O bonds with high efficiency and functional group tolerance.

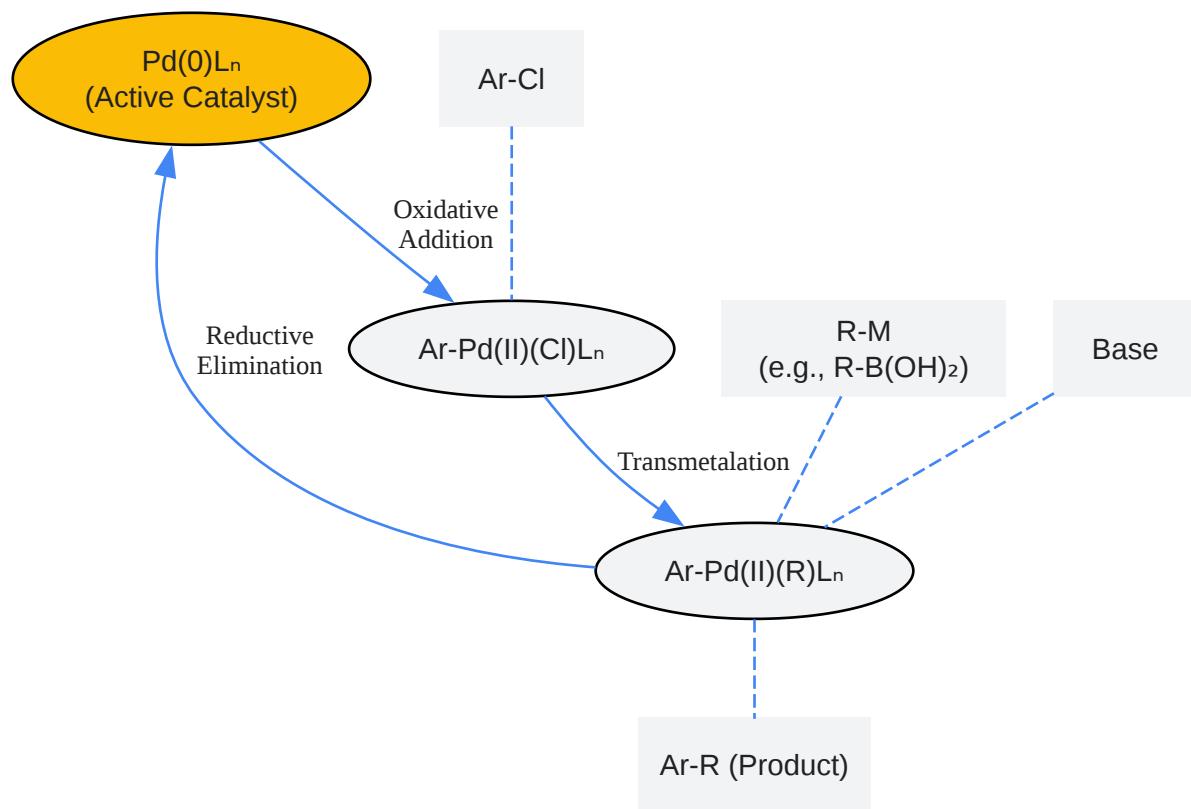
Key Cross-Coupling Reactions:

- Buchwald-Hartwig Amination: This reaction is arguably the most powerful method for forming C-N bonds and is used to couple the aryl chloride with a primary or secondary amine.^[6] It

provides a direct and modular route to highly substituted aminopyridines, which are common motifs in pharmacologically active compounds.

- Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters. This is a robust method for introducing new aryl or alkyl groups at the C2 position.
- Sonogashira Coupling: Used to install alkyne functionalities through coupling with terminal alkynes. This reaction is valuable for creating rigid scaffolds or for molecules that can undergo further click chemistry. An example of this reaction's application can be seen in the synthesis of selective monocarboxylate transporter 4 (MCT4) inhibitors.[7][8]

The general catalytic cycle for these reactions provides a self-validating framework for experimental design, where the choice of ligand, base, and solvent is critical for success.[9]



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Fig 2: Generalized catalytic cycle for Pd-cross-coupling.

Reactivity of Substituents

While the C2-Cl bond is the primary reactive site, the amine and methoxy groups offer secondary opportunities for modification:

- C4-Amine: This nucleophilic group can be readily acylated with acid chlorides or anhydrides, sulfonated with sulfonyl chlorides, or alkylated. These modifications are often used to modulate solubility, cell permeability, or target binding in drug candidates.
- C5-Methoxy: The methoxy group is generally robust. However, under forcing acidic conditions (e.g., with HBr or BBr_3), it can be cleaved to the corresponding phenol. This unmasks a new functional group, allowing for late-stage diversification, such as etherification or esterification.

Synthetic Application & Protocol: Buchwald-Hartwig Amination

To illustrate the practical utility of **2-Chloro-5-methoxypyridin-4-amine**, a representative protocol for a Buchwald-Hartwig amination is provided. This protocol is designed as a self-validating system; successful execution relies on the careful exclusion of oxygen and water, the purity of reagents, and the correct choice of catalyst components.^[9]

Objective: To synthesize N-benzyl-5-methoxypyridine-2,4-diamine.

Reaction Scheme: **2-Chloro-5-methoxypyridin-4-amine** + Benzylamine --(Pd Catalyst, Ligand, Base)--> N-benzyl-5-methoxypyridine-2,4-diamine

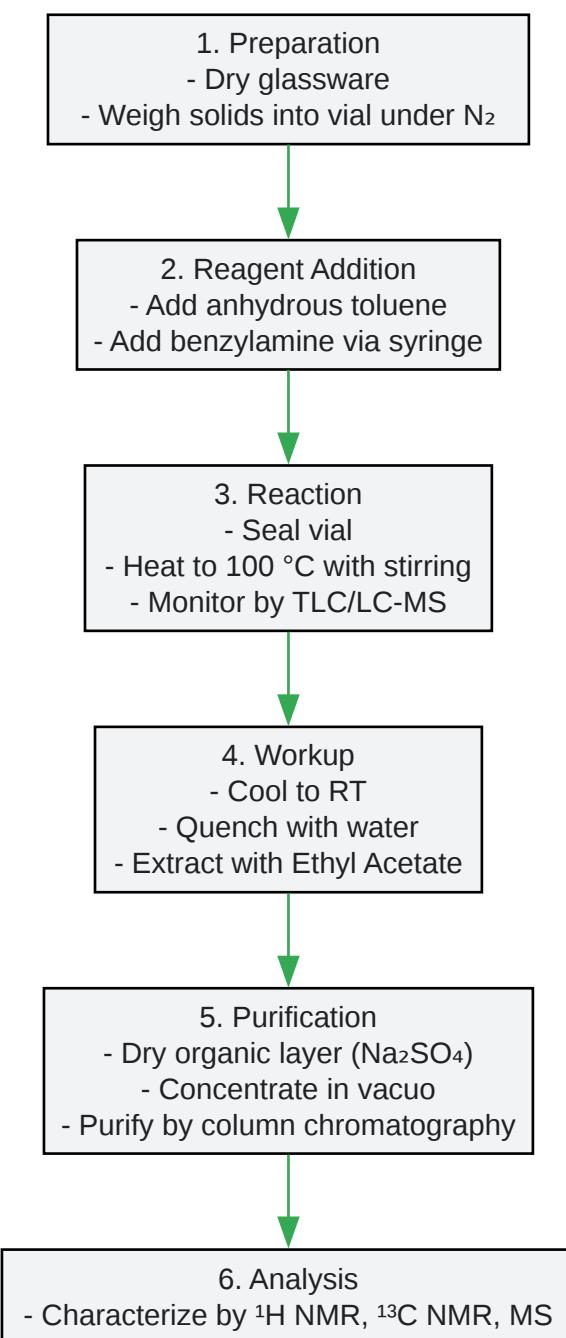
Experimental Protocol

Materials:

- **2-Chloro-5-methoxypyridin-4-amine** (1.0 eq)
- Benzylamine (1.2 eq)
- $\text{Pd}_2(\text{dba})_3$ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
- XPhos (4.5 mol%)

- Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
- Anhydrous Toluene
- Schlenk flask or microwave vial with stir bar
- Inert gas (Argon or Nitrogen) manifold

Workflow:



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Fig 3: Standard workflow for a cross-coupling experiment.

Step-by-Step Procedure:

- Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add **2-Chloro-5-methoxypyridin-4-amine** (e.g., 158 mg, 1.0 mmol), Sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (21 mg, 0.045 mmol).
- Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times.^[9] Add anhydrous toluene (5 mL) via syringe, followed by benzylamine (130 µL, 1.2 mmol).
- Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12–18 hours. The causality for heating is to overcome the activation energy for the oxidative addition step and ensure a reasonable reaction rate.
- Monitoring: Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to confirm the consumption of starting material.
- Workup: After cooling to room temperature, carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
- Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

- Hazards: This compound may be harmful if swallowed, inhaled, or in contact with skin.^[10] ^[11] It can cause skin and eye irritation.

- Precautions: Always handle in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

2-Chloro-5-methoxypyridin-4-amine is a quintessential example of a modern synthetic building block. Its reactivity is primarily centered on the C2-Cl bond, which serves as a versatile linchpin for both nucleophilic aromatic substitution and an array of palladium-catalyzed cross-coupling reactions. The amine and methoxy substituents not only fine-tune this reactivity but also provide additional points for molecular elaboration. A thorough, mechanistically-grounded understanding of its reaction profile empowers researchers in drug discovery and materials science to strategically design and execute efficient synthetic routes to novel and complex chemical entities.

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